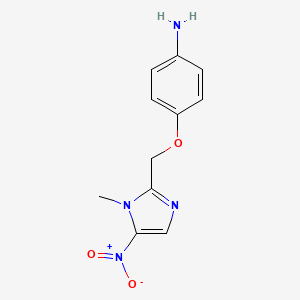
Ethyl 1-oxo-2,3-dihydro-1H-indene-4-carbimidothioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 1-oxo-2,3-dihydro-1H-indene-4-carbimidothioate is an organic compound with the molecular formula C12H13NOS It is a derivative of indene, characterized by the presence of an ethyl ester group, a carbimidothioate group, and a ketone functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-oxo-2,3-dihydro-1H-indene-4-carbimidothioate typically involves the reaction of 1-oxo-2,3-dihydro-1H-indene-4-carboxylic acid with ethyl isothiocyanate under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine, which facilitates the formation of the carbimidothioate group. The reaction mixture is then heated to promote the esterification process, resulting in the formation of the desired compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications .
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 1-oxo-2,3-dihydro-1H-indene-4-carbimidothioate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The carbimidothioate group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can react with the carbimidothioate group under mild conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted carbimidothioates.
Aplicaciones Científicas De Investigación
Ethyl 1-oxo-2,3-dihydro-1H-indene-4-carbimidothioate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules .
Mecanismo De Acción
The mechanism of action of Ethyl 1-oxo-2,3-dihydro-1H-indene-4-carbimidothioate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to various biological effects. For example, it may act as an inhibitor of proteases or kinases, disrupting cellular signaling pathways and affecting cell proliferation and survival .
Comparación Con Compuestos Similares
Similar Compounds
Indane: A bicyclic hydrocarbon with similar structural features but lacking the functional groups present in Ethyl 1-oxo-2,3-dihydro-1H-indene-4-carbimidothioate.
Indene: A related compound with a similar core structure but different functional groups.
1-Methylindane: A derivative of indane with a methyl group attached to the five-carbon ring.
Uniqueness
This compound is unique due to the presence of the carbimidothioate group, which imparts distinct chemical reactivity and potential biological activities. This makes it a valuable compound for various research and industrial applications .
Propiedades
Fórmula molecular |
C12H13NOS |
|---|---|
Peso molecular |
219.30 g/mol |
Nombre IUPAC |
ethyl 1-oxo-2,3-dihydroindene-4-carboximidothioate |
InChI |
InChI=1S/C12H13NOS/c1-2-15-12(13)10-5-3-4-9-8(10)6-7-11(9)14/h3-5,13H,2,6-7H2,1H3 |
Clave InChI |
XUVBAGQQIUMTMP-UHFFFAOYSA-N |
SMILES canónico |
CCSC(=N)C1=CC=CC2=C1CCC2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


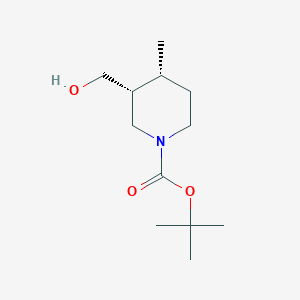
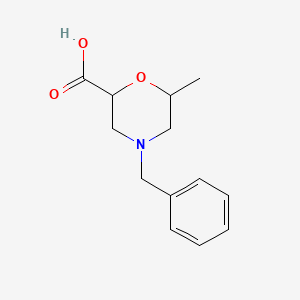
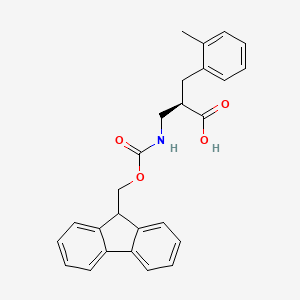



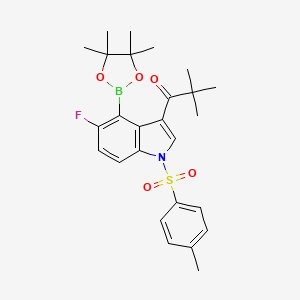

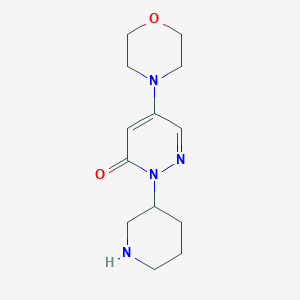
![(2S)-2-[3-fluoro-4-(trifluoromethyl)phenyl]pyrrolidine](/img/structure/B12948500.png)
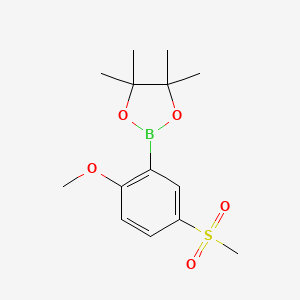

![(2R,3S,4R,5R)-2-(hydroxymethyl)-5-(12-methylsulfanyl-3-oxa-7,9,11-triazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),4,9,11-pentaen-7-yl)oxolane-3,4-diol](/img/structure/B12948524.png)
